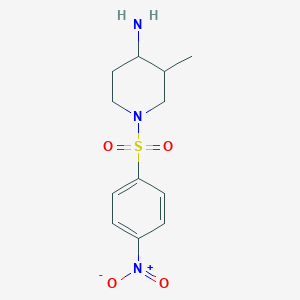

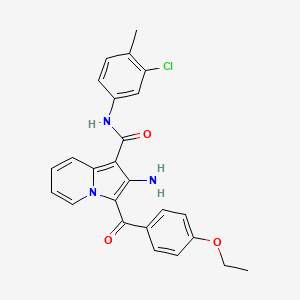

![molecular formula C19H20N4O3S B2492157 4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251600-70-0](/img/structure/B2492157.png)

4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

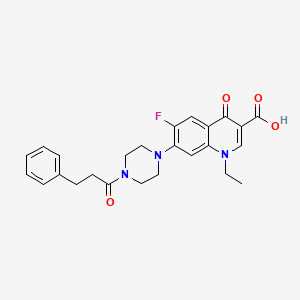

4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide is a compound of interest in the realm of organic and medicinal chemistry due to its unique structure and potential for diverse chemical reactions and properties. This compound, like others in its class, is synthesized for studying its chemical and physical properties, which can be crucial for developing new pharmaceuticals or materials.

Synthesis Analysis

The synthesis of compounds related to this compound typically involves multi-step organic reactions. These processes may include the condensation of specific pyridine and isothiazole derivatives, often under the catalysis of nucleophilic or electrophilic agents. An example is the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives (Mohamed, 2021).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves advanced spectroscopic techniques, including NMR, IR, and X-ray crystallography, which help in determining the arrangement of atoms within the molecule. For instance, the crystal and molecular structure of a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was elucidated using single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Research has delved into the synthesis and biological evaluation of novel derivatives with structural similarities to 4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide, revealing potential anticancer and anti-inflammatory properties. A study by Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, highlighting the therapeutic potential of such compounds in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial and Antituberculosis Activity

Compounds with a similar molecular framework have been explored for their antimicrobial and antituberculosis effects. For example, novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and showed promising in vitro antimicrobial and anticancer activity (Hafez et al., 2016). This research suggests the potential of such compounds in developing new treatments for infectious diseases and tuberculosis (Hafez et al., 2016).

Molluscicidal and Antiparasitic Effects

The research also extends to the evaluation of similar compounds for their molluscicidal properties, which can be crucial in controlling snail populations that act as intermediaries in the lifecycle of parasitic worms causing diseases like schistosomiasis. El-bayouki and Basyouni (1988) synthesized derivatives that demonstrated activity against the intermediate host of schistosomiasis, B. alexandrina snails, indicating a potential application in parasitic disease control (El-bayouki & Basyouni, 1988).

Mechanism of Action

Target of Action

The compound contains an isothiazole ring, which is a heterocyclic compound. Isothiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer activities . The presence of the dimethoxyphenyl group could also suggest potential interactions with various protein targets, as this group is found in many bioactive molecules .

Biochemical Pathways

Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to interfere with various cellular processes, including cell division, protein synthesis, and enzymatic activity .

Safety and Hazards

properties

IUPAC Name |

4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-11(12-7-8-14(25-2)15(10-12)26-3)22-19(24)18-16(20)17(23-27-18)13-6-4-5-9-21-13/h4-11H,20H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXGHYPMYNQZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)

![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)

![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)